1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a thian ring, and a dihydropyridine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine in a mixture of ethanol and DMF at 60°C. The mixture is then poured into crushed ice, and the precipitate is filtered and dried .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thian rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted morpholine or thian derivatives.
Scientific Research Applications
1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A synthetic antibiotic with a similar morpholine ring structure.
1-(4-methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone: Another compound with a morpholine ring, used in various chemical applications.
3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: A compound with a similar dihydropyridine ring structure.
Uniqueness
1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of morpholine, thian, and dihydropyridine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H25N3O3S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C17H25N3O3S/c1-19-6-2-3-14(16(19)22)15(21)18-13-17(4-11-24-12-5-17)20-7-9-23-10-8-20/h2-3,6H,4-5,7-13H2,1H3,(H,18,21) |
InChI Key |
DJUWSTBHQOGPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Origin of Product |
United States |
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